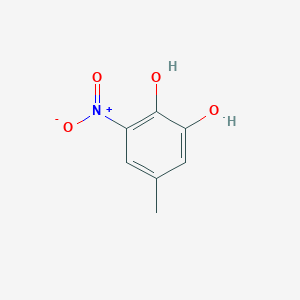

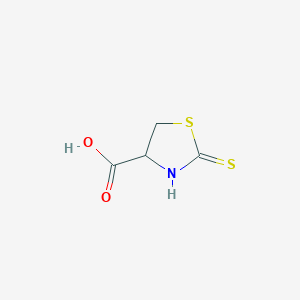

2-Thioxothiazolidine-4-carboxylic acid

Overview

Description

2-Thioxothiazolidine-4-carboxylic acid has been highlighted in scientific research for its potential as an indicator for occupational exposure to harmful substances such as carbon disulfide. Studies have developed methodologies for its detection and quantification, reflecting its importance in occupational health and safety (Thienpont et al., 1990; Amarnath et al., 2001).

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies. Notably, Boettcher and Meister (1985) described a safe and efficient synthesis method that avoids the use of hazardous materials like phosgene, offering a more practical approach for producing this compound (Boettcher & Meister, 1985).

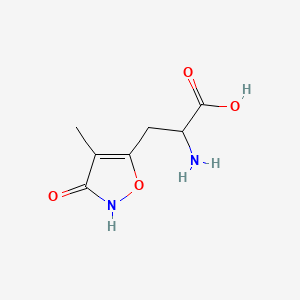

Molecular Structure Analysis

The molecular structure of this compound has been thoroughly investigated, with studies revealing its crystal structure and detailing the conformation of the thiazolidine ring (Ramasubbu & Parthasarathy, 2009; Loscalzo et al., 1973). These insights are crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions and Properties

This compound participates in various chemical reactions, serving as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity has been leveraged in the creation of novel compounds with potential biological activity (Refouvelet et al., 1994; Credico et al., 2011).

Physical Properties Analysis

While specific studies focusing solely on the physical properties of this compound were not identified, research into its synthesis and structural analysis implies that its physical characteristics are conducive to its role in various chemical reactions and potential applications in materials science.

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity with other compounds and its role in synthesizing derivatives with antimicrobial activity, are of particular interest (Alhameed et al., 2019). Its ability to undergo specific reactions underlines its utility in medicinal chemistry and pharmacology, beyond the scope of occupational health.

Scientific Research Applications

Biomarker for Occupational Exposure

2-Thioxothiazolidine-4-carboxylic acid (TTCA) in urine is a significant indicator for assessing the degree of occupational exposure to carbon disulfide. A study by Thienpont, Depourcq, Nelis, & De Leenheer (1990) developed a procedure for isolating TTCA from urine, which is essential for monitoring workers exposed to hazardous substances like carbon disulfide in industrial settings (Thienpont, Depourcq, Nelis, & De Leenheer, 1990).

Identification of New Metabolites

Amarnath et al. (2001) identified a novel urinary metabolite of carbon disulfide during the analysis of TTCA. This finding is crucial for understanding the metabolism of substances like carbon disulfide and for identifying potential health risks associated with exposure (Amarnath et al., 2001).

Analytical Chemistry Applications

Jiang, Song, Liu, Liu, & Wang (2022) established a high-performance liquid chromatography method for determining TTCA in urine. This method is vital for accurate measurement of TTCA in occupational health studies (Jiang, Song, Liu, Liu, & Wang, 2022).

Potential in Cancer Treatment

Brugarolas & Gosálvez (1980) investigated Thiazolidine-4-carboxylic acid (a related compound) in patients with advanced cancer, noting its potential in inducing reverse transformation of tumor cells to normal cells (Brugarolas & Gosálvez, 1980).

Specific Determination of Cysteine and Penicillamine

Amarnath & Amarnath (2002) presented a method for determining cysteine and penicillamine by converting them into stable derivatives like this compound. This application is crucial in pharmaceutical and biochemical research (Amarnath & Amarnath, 2002).

Inhibitory Activity on Plant Growth

Inamori, Muro, Tanaka, Adachi, Miyamoto, & Tsujibo (1992) studied the inhibitory activity of various thiazolidine derivatives, including this compound, on plant growth. This research has implications in agriculture and botany (Inamori et al., 1992).

Geriatric Medicine Applications

Weber, Fleming, & Miquel (1982) reviewed the use of Thiazolidine-4-carboxylic acid in geriatric medicine, emphasizing its potential in slowing the aging process and treating liver diseases (Weber, Fleming, & Miquel, 1982).

Mechanism of Action

Target of Action

It is known that ttca is a metabolite of carbon disulfide , suggesting that it may interact with similar biological targets.

Mode of Action

It is known to be a chiral resolving agent, used in the separation of enantiomers of amines, amino acid esters, and other compounds . This suggests that TTCA may interact with its targets through the formation of diastereomeric complexes, which can be separated due to their different physical and chemical properties.

Pharmacokinetics

It has been detected in urine , suggesting that it is excreted by the kidneys. The compound is practically insoluble in water , which may affect its bioavailability and distribution within the body.

properties

IUPAC Name |

2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOCHQOQMZGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943223 | |

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20933-67-9, 98169-56-3 | |

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20933-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thioxo-4-thiazolidinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020933679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine-2-thione-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Raphanusamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041280 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1R,2R,3S,7R,9R,10R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1228428.png)

![4-fluoro-N-[[2-(3-pyridinyl)-1-piperidinyl]-sulfanylidenemethyl]benzamide](/img/structure/B1228441.png)

![N-(3,5-dichloro-2-pyridinyl)-2-[(1-phenyl-2-benzimidazolyl)thio]acetamide](/img/structure/B1228445.png)

![N-[6-ethyl-6-methyl-2-(methylthio)-5,8-dihydropyrano[4,5]thieno[1,2-c]pyrimidin-4-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B1228448.png)